molecular formula C25H37O4K B1662295 Oxprenoate potassium CAS No. 76676-34-1

Oxprenoate potassium

Cat. No. B1662295
CAS RN: 76676-34-1
M. Wt: 440.7 g/mol
InChI Key: HXJITUGMCJCKCE-UYOQDFFISA-M
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Description

Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid . It was never marketed, but its affinities for the steroid hormone receptors have been reported .


Molecular Structure Analysis

The molecular formula of Oxprenoate potassium is C25H37KO4 . Its average mass is 440.657 Da, and its monoisotopic mass is 440.232880 Da .


Physical And Chemical Properties Analysis

Oxprenoate potassium has a molecular formula of C25H37KO4 and a molecular weight of 440.7 g/mol .

Scientific Research Applications

Oxprenoate Potassium: A Comprehensive Analysis of Research Applications

Antimineralocorticoid Research: Oxprenoate potassium, known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid. Although it was never marketed, its affinity for steroid hormone receptors suggests potential applications in researching the effects of mineralocorticoid receptor antagonism. This could be particularly relevant in studies related to cardiovascular diseases, hypertension, and conditions associated with an overactive mineralocorticoid receptor.

Apoptosis Studies in Neuroscience: Research published in Nature indicates that Oxprenoate potassium may accentuate dexamethasone-induced apoptosis . This property could be utilized in neuroscientific research to study glucocorticoid receptor (GR) activity and its direct role in inducing apoptosis within the hippocampus, which has implications for understanding stress responses and neurodegenerative diseases.

Synthetic Applications in Nanotechnology: While not directly linked to Oxprenoate potassium, the combination of nanotechnology and potassium-based materials is an emerging field of research . Oxprenoate potassium’s unique properties could inspire synthetic applications in nanomaterials, potentially leading to innovations in nano-fertilizers and other nano-engineered solutions.

Potential Role in Osmoregulation Studies: Potassium channels play a significant role in osmoregulation by regulating stomatal movements in plants . While Oxprenoate potassium itself may not be directly involved, its potassium component and steroidal structure could provide insights into the characterization of potassium channels like OsKAT2 and OsKAT3, which are expressed in the guard cells of rice plants.

properties

IUPAC Name

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,19+,20+,22-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJITUGMCJCKCE-UYOQDFFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337179
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxprenoate potassium

CAS RN

76676-34-1
Record name Oxprenoate potassium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXPRENOATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167NDD8MTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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